![molecular formula C15H21N B2895541 [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287279-91-6](/img/structure/B2895541.png)
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IBPM is a bicyclic amine that contains a unique pentane ring structure, which makes it an interesting compound for drug development.
Mécanisme D'action
The exact mechanism of action of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can help to alleviate symptoms of Parkinson's disease and depression.
Biochemical and Physiological Effects:
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have several biochemical and physiological effects. In animal studies, it has been found to increase dopamine levels in the brain and improve motor function in rats with Parkinson's disease. It has also been shown to have antidepressant effects in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its unique chemical structure, which makes it an interesting compound for drug development. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic effects.
Orientations Futures
There are several future directions for research on [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of more potent and selective dopamine receptor agonists based on the structure of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Another area of interest is the investigation of its potential applications in the treatment of other neurological disorders, such as schizophrenia and addiction.
In conclusion, [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound with potential applications in medicinal chemistry. Its unique chemical structure and potential therapeutic effects make it an interesting compound for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic effects.
Méthodes De Synthèse
The synthesis of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine was first reported by researchers at the University of Michigan in 2014. The synthesis involves a multi-step process that starts with the reaction of 3-bromocyclobutanone with 2-methyl-2-propanol to form a bicyclic intermediate. This intermediate is then reacted with ammonia to form [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Applications De Recherche Scientifique
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential applications in medicinal chemistry. Specifically, it has been investigated as a potential drug candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYJQELMSDHHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

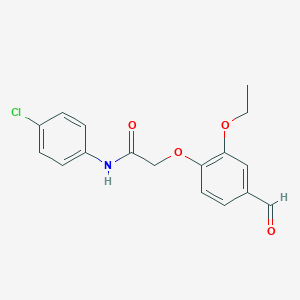
![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)
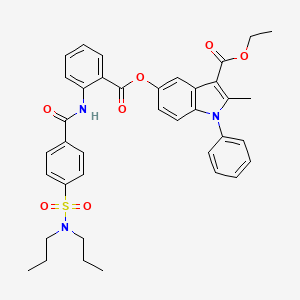
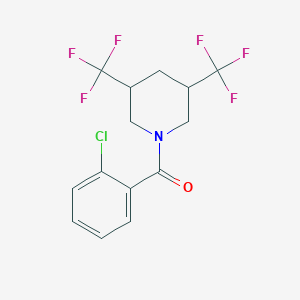
![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)
![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)
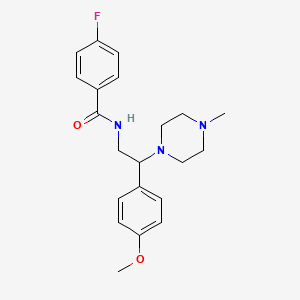
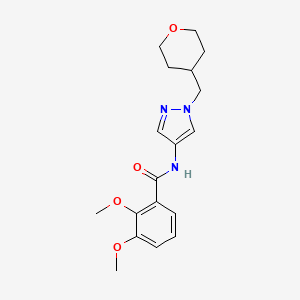

![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)
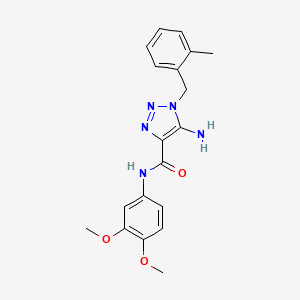
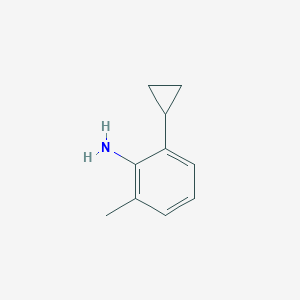
![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)